molecular formula C8H18O4<br>CH3CH2(OCH2CH2)3OH<br>C8H18O4 B092558 Triethylene glycol monoethyl ether CAS No. 112-50-5

Triethylene glycol monoethyl ether

Cat. No. B092558
CAS RN: 112-50-5
M. Wt: 178.23 g/mol
InChI Key: WFSMVVDJSNMRAR-UHFFFAOYSA-N
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Description

Triethylene glycol monoethyl ether is a compound that is closely related to a variety of oligo(ethylene glycol)s and their derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as triethylene glycol monomethyl ether and tetraethylene glycol dimethyl ether have been investigated for their physical properties, molecular interactions, and potential applications in various fields including polymer science and solvent systems .

Synthesis Analysis

The synthesis of related poly(ethylene glycol) ethers often involves polycondensation reactions or other forms of chemical synthesis. For instance, oligo(ethylene glycol)s have been polycondensed with trimesoyl chloride to create multicyclic poly(ether esters) . Additionally, the synthesis of polymer networks can involve reactions between poly(ethylene glycol) diacrylate or diglycidyl ether compounds with tri-functional amines . These methods could potentially be adapted for the synthesis of triethylene glycol monoethyl ether.

Molecular Structure Analysis

The molecular structure of ethylene oxide oligomer complexes, such as tetraethylene glycol dimethyl ether, has been studied using X-ray diffraction, revealing details about molecular conformation and interactions with other molecules like mercuric chloride . These structural analyses are crucial for understanding the behavior and properties of these compounds at the molecular level.

Chemical Reactions Analysis

The chemical reactivity of poly(ethylene glycol) derivatives can be quite diverse. For example, the copolymerization of 2-(methylthio)ethyl glycidyl ether with ethylene oxide can create thioether-functional poly(ethylene glycol)s with interesting properties such as thermoresponsiveness and oxidation-responsiveness . Similar analyses could be conducted for triethylene glycol monoethyl ether to understand its reactivity and potential for forming novel materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of triethylene glycol monomethyl ether have been studied, including measurements of densities and viscosities in binary mixtures with water at various temperatures . These properties are influenced by molecular interactions, which can be stronger than those observed in diethylene glycol monomethyl ether mixtures. The volumetric and viscosimetric properties are important for applications in solvent systems and can provide insights into the behavior of triethylene glycol monoethyl ether in similar contexts.

Scientific Research Applications

  • Organic Solvents

    • Field : Chemistry
    • Application : Triethylene glycol monoethyl ether, also known as Ethyltriglycol, is one of the most versatile classes of organic solvents. It has both an ether and alcohol functional group in the same molecule .
    • Method of Application : It is produced through continuous processes of selectively reacting an alcohol and ethylene oxide .
    • Results : It displays solubility more characteristic of hydrocarbons. The ether groups introduce additional sites for hydrogen bonding with improved hydrophilic solubility performance .
  • Paint Stripping Formulations

    • Field : Industrial Applications
    • Application : The alkoxytriglycols, including Triethylene glycol monoethyl ether, are useful as low-volatility components in paint stripping formulations .
    • Method of Application : It is used as a solvent in the formulation due to its low volatility .
  • Dye Carriers for Textile Dye Processes

    • Field : Textile Industry
    • Application : It is used as a dye carrier in textile dye processes .
    • Method of Application : It is mixed with the dye and applied to the fabric to ensure uniform dyeing .
  • Chemical Process Solvent

    • Field : Chemical Industry
    • Application : Triethylene glycol monoethyl ether is utilized as a chemical process solvent .
    • Method of Application : It is used in various chemical reactions as a solvent due to its unique solvency properties .
    • Results : It helps in the efficient execution of chemical processes .
  • Chemical Intermediate

    • Field : Chemical Synthesis
    • Application : It is used as a chemical intermediate in the production of esters used as plasticizers, surfactants, and solvents .
    • Method of Application : It is reacted with other chemicals to produce various esters .
    • Results : It helps in the production of a wide range of chemical products .
  • Modification of Anthraquinone Material for Redox Flow Batteries

    • Field : Energy Storage
    • Application : Triethylene glycol monomethyl ether can be used for the modification of anthraquinone material for redox flow batteries .
    • Method of Application : It is used as a reagent and solvent in the modification process .
    • Results : It helps in improving the performance of redox flow batteries .
  • Active Solvent for Solvent-Based Coatings

    • Field : Paint and Coatings Industry
    • Application : It is used as an active solvent for solvent-based coatings .
    • Method of Application : It is mixed with the paint or coating material to improve its application properties .
    • Results : It helps in the efficient application of coatings .
  • Coupling Agent and Solvent in Household and Industrial Cleaners

    • Field : Cleaning Industry
    • Application : It is used as a coupling agent and solvent in household and industrial cleaners .
    • Method of Application : It is mixed with other cleaning agents to enhance their cleaning efficiency .
    • Results : It helps in the effective cleaning of various surfaces .
  • Preparation of Polymeric Electrolyte for Electrochemical Devices

    • Field : Electrochemistry
    • Application : It can be used for the preparation of polymeric electrolyte for electrochemical devices .
    • Method of Application : It is used as a reagent and solvent in the preparation process .
    • Results : It helps in improving the performance of electrochemical devices .

Safety And Hazards

Triethylene glycol monoethyl ether is mildly toxic by ingestion and skin contact . It is an eye irritant . It is combustible when exposed to heat or flame and can react with oxidizing materials . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C8H18O4/c1-2-10-5-6-12-8-7-11-4-3-9/h9H,2-8H2,1H3
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InChI Key

WFSMVVDJSNMRAR-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCOCCO
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Molecular Formula

C8H18O4, Array
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DSSTOX Substance ID

DTXSID3024368
Record name 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
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Molecular Weight

178.23 g/mol
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Physical Description

Ethoxy triglycol is an odorless colorless liquid. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [ICSC] Odorless; [HSDB], COLOURLESS HYGROSCOPIC LIQUID.
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Record name Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-
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Boiling Point

493 °F at 760 mmHg (USCG, 1999), 256 °C, 255 °C
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Flash Point

275 °F (USCG, 1999), 275 °F (Open cup) /From table/, 275 °F (135 °C) (OPEN CUP), 135 °C o.c.
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Solubility

Miscible with most organic solvents., In water, miscible, Solubility in water: very good
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Density

1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.018 at 25 °C/4 °C, Bulk density: 8.5 lb/gal at 20 °C, Relative density (water = 1): 1.02
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Vapor Density

Relative vapor density (air = 1): 6.2
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Vapor Pressure

0.00224 [mmHg], % in saturated air at 25 °C: 0.0026. 1 ppm = 7.29 mg/cu m; 1 mg/L = 137.2 ppm at 25 °C 760 mm Hg. VP: less than 0.01 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3
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Product Name

Triethylene glycol monoethyl ether

Color/Form

Colorless liquid

CAS RN

112-50-5
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Record name Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-
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Record name 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
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Melting Point

-1.7 °F (USCG, 1999), -18.7 °C, -19 °C
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Synthesis routes and methods

Procedure details

p-Toluenesulfonyl chloride (12.583 g, 66.0 mmol) was added to an ice-cooled solution of triethylene glycol monoethyl ether (10.484 ml, 10.694 g, 60.0 mmol) in pyridine (9.7 ml). After being stirred for 3.5 h the reaction was diluted with 10% hydrochloric acid and extracted with ethyl acetate. The organic phase was separated, washed with 10% hydrochloric acid, dried over MgSO4 and concentrated in vacuo to afford sufficiently pure p-toluenesulfonate of triethylene glycol monoethyl ether (19.92 g, 59.9 mmol, 100%) as a reddish liquid. The obtained tosylate (19.5 g, 58.7 mmol) was dissolved in 33% solution of methylamine in methanol (24 ml) and refluxed for 18 h, cooled and concentrated in vacuo. The residue was dissolved in 5% HCl and washed 3 times with dichloromethane. The combined organic solution was back extracted with 5% HCl. All aqueous extracts were combined and mixed with a solution of sodium hydroxide (6 g) in water (14 ml). The resultant solution was extracted with dichloromethane. The combined organic solution was washed with water, dried over MgSO4 and concentrated in vacuo to afford crude 2-(2-(2-ethoxyethoxy)ethoxy)-N-methylethanamine (6.50 g) as a yellowish liquid, which was then used further without additional purification. The crude 2-(2-(2-ethoxyethoxy)ethoxy)-N-methylethanamine (0.426 g, 1.86 mmol) was added to suspension of compound 1 (1.07 g, 0.928 mmol) in a mixture of triethylamine (1.293 ml, 0.939 g, 9.28 mmol) and DMF (5 ml). The reaction mixture was stirred overnight and diluted with ether. The obtained solid was collected by filtration, washed with ether, and dried in vacuo to afford the desired compound 2c (0.93 g, 0.80 mmol, 86%) as a pale solid. The crude material was used in the next step without further purification.
Quantity
12.583 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.484 mL
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethylene glycol monoethyl ether
Reactant of Route 2
Reactant of Route 2
Triethylene glycol monoethyl ether
Reactant of Route 3
Reactant of Route 3
Triethylene glycol monoethyl ether
Reactant of Route 4
Reactant of Route 4
Triethylene glycol monoethyl ether
Reactant of Route 5
Reactant of Route 5
Triethylene glycol monoethyl ether
Reactant of Route 6
Reactant of Route 6
Triethylene glycol monoethyl ether

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